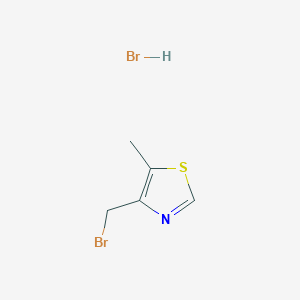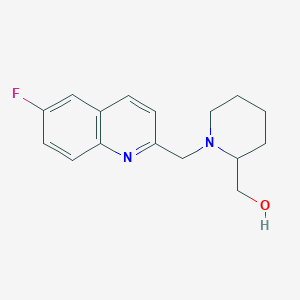
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol is a chemical compound with the molecular formula C16H19FN2O and a molecular weight of 274.33 g/mol . It is characterized by the presence of a fluoroquinoline moiety attached to a piperidine ring, which is further substituted with a methanol group
Preparation Methods
The synthesis of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol typically involves the reaction of 6-fluoroquinoline with piperidine derivatives under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol undergoes various types of chemical reactions, including:
Scientific Research Applications
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluoroquinoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription . This interaction can inhibit the growth of bacterial cells, making it a potential antimicrobial agent . Additionally, the piperidine ring may interact with various receptors in the body, contributing to its biological effects .
Comparison with Similar Compounds
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-2-yl)methanol can be compared with other similar compounds, such as:
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-4-yl)methanol: This compound has a similar structure but differs in the position of the methanol group on the piperidine ring.
(1-((6-Fluoroquinolin-2-yl)methyl)piperidin-3-yl)methanol: Another structural isomer with the methanol group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H19FN2O |
|---|---|
Molecular Weight |
274.33 g/mol |
IUPAC Name |
[1-[(6-fluoroquinolin-2-yl)methyl]piperidin-2-yl]methanol |
InChI |
InChI=1S/C16H19FN2O/c17-13-5-7-16-12(9-13)4-6-14(18-16)10-19-8-2-1-3-15(19)11-20/h4-7,9,15,20H,1-3,8,10-11H2 |
InChI Key |
CJAOTCVCYAFVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=NC3=C(C=C2)C=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



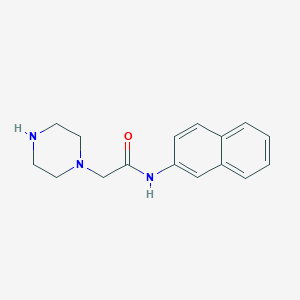
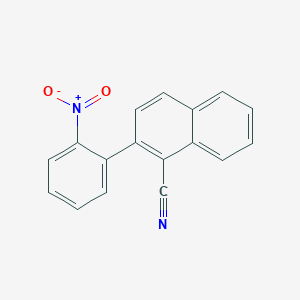
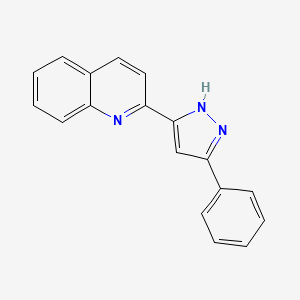
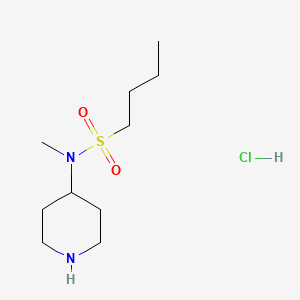



![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
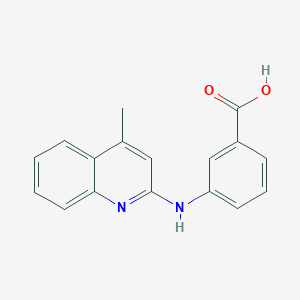
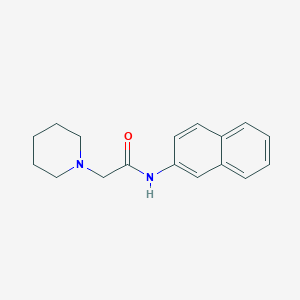
![N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B11848788.png)
![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)
